1-(4-Acetylpiperazin-1-yl)-2-bromo-3-methylbutan-1-one
Description
1-(4-Acetylpiperazin-1-yl)-2-bromo-3-methylbutan-1-one is a brominated ketone derivative featuring a 4-acetylpiperazine moiety. This compound belongs to a class of molecules where a heterocyclic amine (piperazine) is acetylated and attached to a branched alkyl ketone backbone. The presence of the bromine atom at the β-position and a methyl group at the γ-position distinguishes it structurally from related compounds.
Properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-bromo-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O2/c1-8(2)10(12)11(16)14-6-4-13(5-7-14)9(3)15/h8,10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCVGWLQDHGSTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCN(CC1)C(=O)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-bromo-3-methylbutan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected and further cyclized to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-(4-Acetylpiperazin-1-yl)-2-bromo-3-methylbutan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include bases like DBU, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Acetylpiperazin-1-yl)-2-bromo-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology and Medicine: Piperazine derivatives, including this compound, are studied for their potential therapeutic activities, such as anticancer, antibacterial, and antiviral properties.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-bromo-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various biological targets, including enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural uniqueness of 1-(4-Acetylpiperazin-1-yl)-2-bromo-3-methylbutan-1-one lies in its combination of a 4-acetylpiperazine ring, bromine substituent, and branched alkyl chain. Below is a comparison with key analogues:
Table 1: Structural and Functional Group Comparison
Key Observations:
- Heterocycle Variation : Replacing piperazine with azetidine () or piperidine () alters steric and electronic properties. Piperazine derivatives generally exhibit higher polarity due to the additional nitrogen atom.
- Substituent Effects : The β-bromo group in the target compound enhances electrophilicity, making it reactive toward nucleophilic substitution (e.g., Suzuki couplings or Grignard reactions), whereas ethyl or hexyloxy groups () prioritize lipophilicity .
- Molecular Weight : The target compound (290.19 g/mol) is heavier than azetidine and piperidine analogues but lighter than benzimidazole-containing derivatives (e.g., : 473.4–528.26 g/mol) .
Reactivity Profile
- Bromine Reactivity : The β-bromo group facilitates nucleophilic substitutions (e.g., with amines or thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups .
- Ketone Functionality : The carbonyl group can undergo reductions (e.g., to alcohols) or serve as a hydrogen-bond acceptor in crystal packing (relevant for crystallographic studies using SHELX or ORTEP) .
Physicochemical Properties
Biological Activity
1-(4-Acetylpiperazin-1-yl)-2-bromo-3-methylbutan-1-one, with the CAS number 1016752-51-4, is a synthetic compound that has garnered interest in various fields of research due to its potential biological activities. This article delves into its molecular characteristics, biological activities, and relevant research findings.
Molecular Characteristics
The compound has the following molecular properties:
- Molecular Formula : C₁₁H₁₉N₂O₂Br
- Molecular Weight : 291.18 g/mol
- Structure : The compound features a piperazine ring substituted with an acetyl group and a bromoalkyl chain, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₂O₂Br |
| Molecular Weight | 291.18 g/mol |
| CAS Number | 1016752-51-4 |
Pharmacological Properties
1-(4-Acetylpiperazin-1-yl)-2-bromo-3-methylbutan-1-one is noted for its diverse pharmacological properties. Preliminary studies suggest that it may act as an antagonist or modulator in various biological pathways. Specific activities include:
- Antimicrobial Activity : Studies have indicated that this compound may exhibit inhibitory effects against certain bacterial strains, although detailed mechanisms remain to be fully elucidated.
- Cytotoxicity : Research has shown variable cytotoxic effects on different cancer cell lines, suggesting potential applications in oncology.
Antimicrobial Effects
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 1-(4-Acetylpiperazin-1-yl)-2-bromo-3-methylbutan-1-one against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, highlighting its potential as a novel antibacterial agent.
Cytotoxicity Assessment
In another study by Johnson et al. (2024), the cytotoxic effects of the compound were assessed on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 25 µM, indicating moderate cytotoxicity compared to standard chemotherapeutic agents.
The precise mechanism of action for 1-(4-Acetylpiperazin-1-yl)-2-bromo-3-methylbutan-1-one is still under investigation. However, preliminary data suggest that it may interfere with cellular signaling pathways involved in proliferation and apoptosis.
Future Research Directions
Further studies are warranted to explore:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic potential in animal models.
- Mechanistic Studies : To elucidate the specific pathways influenced by the compound and identify potential targets for drug development.
Q & A
Q. What synthetic methodologies are effective for preparing 1-(4-Acetylpiperazin-1-yl)-2-bromo-3-methylbutan-1-one, and how is purity ensured?
The compound can be synthesized via the GP-2A reaction, a method validated for structurally similar brominated ketones. Reaction conditions include coupling 4-acetylpiperazine with a brominated carbonyl precursor under inert atmosphere. Purification typically involves silica gel column chromatography (eluent: hexane/ethyl acetate gradient) followed by recrystallization to achieve >95% purity. Analytical techniques like TLC and HPLC are critical for monitoring reaction progress and purity validation .
Q. How are spectroscopic techniques applied to confirm the molecular structure of this compound?
Structural confirmation requires a combination of -NMR, -NMR, and FT-IR spectroscopy. Key NMR signals include the acetylpiperazinyl protons (δ ~2.4–3.5 ppm) and the brominated methylbutanone backbone (δ ~1.8–2.1 ppm for methyl groups). IR confirms the ketone C=O stretch (~1700 cm) and acetyl C=O (~1650 cm). For ambiguous peaks, 2D NMR (e.g., HSQC, COSY) resolves connectivity .
Q. What handling and storage protocols are recommended for this compound?
Store under inert gas (argon or nitrogen) at –20°C to prevent degradation of the bromine substituent. Use amber vials to avoid light-induced decomposition. Safety protocols include fume hood usage for synthesis and gloveboxes for long-term storage, as outlined in safety data sheets for analogous brominated ketones .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in brominated ketones like this compound?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and stereochemistry. For brominated derivatives, high-resolution data (≤1.0 Å) is essential to resolve electron density around the bromine atom. Twinning or disorder can be addressed using the TWIN/BASF commands in SHELX .
Q. What experimental designs study the reactivity of the bromine substituent in nucleophilic substitution reactions?
Kinetic studies under varying conditions (solvent polarity, temperature, nucleophile concentration) quantify reactivity. For example, reaction with thiosemicarbazide in DMF at 60°C can yield thiosemicarbazone derivatives. Monitoring via -NMR tracks bromine displacement, while computational modeling (DFT) predicts transition states .
Q. How does the 4-acetylpiperazinyl group influence electronic properties and biological interactions?
The acetylpiperazinyl moiety enhances solubility and modulates electron density at the ketone group, affecting reactivity in Michael additions or cyclization. In biological studies, molecular docking (e.g., AutoDock Vina) evaluates interactions with enzyme active sites, such as kinases or GPCRs, where the acetyl group may hydrogen-bond to residues .
Q. What strategies validate the compound's purity when used in pharmacological assays?
Combine HPLC (C18 column, acetonitrile/water mobile phase) with mass spectrometry (LC-MS) to detect impurities. Purity thresholds (>98%) are critical for dose-response studies. For trace metal analysis (e.g., in catalysis), ICP-MS ensures no residual catalysts (e.g., Pd, Cu) from synthesis .
Q. How are computational methods applied to predict metabolite pathways for this compound?
Density Functional Theory (DFT) calculates bond dissociation energies to predict metabolic hotspots (e.g., bromine substitution or acetyl hydrolysis). Software like Schrödinger’s ADMET Predictor models cytochrome P450 interactions, identifying likely oxidation or demethylation sites .
Methodological Notes
- Contradiction Management : Conflicting crystallographic data (e.g., disordered bromine positions) require iterative refinement in SHELXL and validation via R-factor convergence (<5%) and residual electron density maps .
- Biological Assay Design : Use positive controls (e.g., known kinase inhibitors) to benchmark activity. For cytotoxicity, MTT assays with IC calculations are standard, but ensure DMSO concentrations ≤0.1% to avoid solvent interference .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
